![molecular formula C15H13BrN2O3 B1455561 Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate CAS No. 1328810-10-1](/img/structure/B1455561.png)
Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Catalytic Applications
Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate and its derivatives have been utilized in various synthetic applications, demonstrating the compound's versatility in organic chemistry. For instance, ethyl 2-methyl-2,3-butadienoate has been employed in a phosphine-catalyzed [4 + 2] annulation reaction, generating highly functionalized tetrahydropyridines with excellent yields and regioselectivity. This synthesis showcases the compound's role in creating complex heterocyclic structures, which are foundational in pharmaceutical chemistry and materials science (Zhu, Lan, & Kwon, 2003).
Heterocyclic Synthesis
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been explored for their reactivity towards various active methylene reagents, yielding a diverse array of pyran, pyridine, and pyridazine derivatives. This research highlights the compound's utility in the construction of heterocyclic compounds, which are crucial in the development of new therapeutic agents and agrochemicals (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Organic Process Development
The synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a key intermediate in the production of the insecticide chlorantraniliprole, demonstrates the compound's significance in organic process development. This work not only underscores the compound's role in synthesizing commercially important chemicals but also emphasizes the importance of efficient and scalable synthetic routes in chemical manufacturing (Zhi-li, 2007).
Catalytic Properties
Recent studies have investigated the preparation and catalytic properties of ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand, derived from pyridin-2-ylmethylene derivatives. These complexes have shown promise in catalytic activities, including the reduction of ketones and aldehydes under transfer hydrogenation conditions. This research illustrates the potential of this compound derivatives in facilitating novel catalytic transformations, which could have broad implications in synthetic organic chemistry and industrial processes (Mejuto, García-Eleno, Guisado‐Barrios, Spasyuk, Gusev, & Peris, 2015).
Safety and Hazards
Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for Ethyl 2-(2-bromobenzamido)pyridine-3-carboxylate.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)amino]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-2-21-15(20)11-7-5-9-17-13(11)18-14(19)10-6-3-4-8-12(10)16/h3-9H,2H2,1H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFCFTIJTIVNNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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